2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5OS/c1-16-12-13-21(15-17(16)2)30-19(4)22(28-29-30)25-27-18(3)23(32-25)24(31)26-14-8-11-20-9-6-5-7-10-20/h5-7,9-10,12-13,15H,8,11,14H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVDPGKUWGGGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCCCC4=CC=CC=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For example, 3,4-dimethylphenyl azide can react with propargyl alcohol under copper(I) catalysis to form the triazole ring.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioamides. For instance, 4-methyl-2-bromoacetophenone can react with thiourea to form the thiazole ring.
Coupling of the Triazole and Thiazole Rings: The triazole and thiazole rings can be coupled through a nucleophilic substitution reaction. The triazole derivative can be reacted with a thiazole derivative in the presence of a suitable base to form the desired compound.
Amidation Reaction: The final step involves the amidation of the carboxylic acid group on the thiazole ring with 3-phenylpropylamine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl and thiazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the triazole ring, converting it to a dihydrotriazole derivative. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the thiazole ring. Common reagents include sodium azide and potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of azide or cyanide derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: The compound has shown potential antimicrobial activity against various bacterial and fungal strains.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: The compound can be used in the formulation of pharmaceutical products.
Mechanism of Action
The mechanism of action of 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and leading to downstream effects. For example, it can inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects. The compound can also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural motifs with several analogs (Table 1), including:
- Triazole-carboxamide derivatives (e.g., 1-(3,4-dimethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ), which lack the thiazole ring but retain the triazole-carboxamide backbone.
- Benzimidazole-triazole-thiazole hybrids (e.g., compound 9a from ), which integrate benzimidazole, triazole, and thiazole rings but differ in substitution patterns.
- Bis-triazole derivatives (e.g., 1-(2-ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide ), featuring dual triazole rings with ethoxyphenyl substituents.
Table 1: Structural Features of Comparable Compounds
*Molecular formulas estimated based on IUPAC names; exact masses require experimental validation.
Physicochemical Properties
- Lipophilicity : The 3-phenylpropyl chain in the target compound likely enhances lipophilicity compared to analogs with shorter alkyl/aryl substituents (e.g., 4-methylphenyl in ).
- Solubility : The absence of polar groups (e.g., methoxy in ) may reduce aqueous solubility relative to compounds like 9a–e in , which feature acetamide linkers.
Biological Activity
The compound 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide , a triazole-thiazole derivative, has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Triazole Ring : Achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.
- Formation of the Thiazole Ring : Synthesized via the condensation of α-haloketones with thioamides.
These synthetic routes highlight the compound's complex structure and potential for diverse applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation, potentially leading to anti-cancer effects. For instance, it may target kinases or proteases critical for tumor growth.
- Antimicrobial Activity : By disrupting microbial cell membranes, the compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
Anticancer Properties
Research has indicated that compounds similar to this triazole-thiazole derivative can effectively inhibit cancer cell growth. For example:
- Case Study : A study demonstrated that triazole derivatives showed promising results against various cancer cell lines, including breast and lung cancer. The compound's structural features contribute to its potency in inhibiting cancer cell proliferation.
Antimicrobial Effects
The compound also shows potential as an antimicrobial agent:
- Research Findings : A study reported that related thiazole derivatives exhibited strong antibacterial activity against Gram-positive bacteria. This suggests that the current compound may possess similar properties due to its structural similarities.
Data Table: Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Inhibits cell growth | |
| Antimicrobial | Effective against bacteria |
Q & A
Q. What synthetic routes are commonly employed to prepare this compound, and what are critical reaction parameters?
The synthesis typically involves multi-step organic reactions, including:
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .
- Thiazole-carboxamide assembly : Condensation reactions between carboxylic acid derivatives and amines under reflux conditions, often using coupling agents like EDC/HOBt .
- Key parameters : Temperature (60–100°C for CuAAC), solvent polarity (DMF or THF), and pH control to minimize side reactions .
Q. What analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula .
- HPLC : Purity >95% is typically required for biological assays; retention time consistency ensures batch reproducibility .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproduct formation?
- Design of Experiments (DoE) : Systematic variation of catalysts (e.g., Cu(I) vs. Ru catalysts for regioselective triazole formation) and solvent systems .
- In-line monitoring : Use of FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics in real time .
- Case study : A 2023 study achieved 78% yield by replacing traditional heating with microwave-assisted synthesis, reducing reaction time from 24h to 2h .
Q. What strategies address contradictions in reported biological activity data?
- Comparative assays : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .
- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity measurements .
- Example : Discrepancies in IC50 values (5–50 µM) were resolved by confirming compound stability in assay buffers .
Q. How can molecular docking and dynamics simulations predict target interactions?
- Software tools : AutoDock Vina or Schrödinger Suite for docking into active sites (e.g., kinase domains) .
- Validation : Compare predicted binding poses with X-ray crystallography data (e.g., PDB ID: QVP) to refine force field parameters .
- Key finding : The thiazole-carboxamide moiety exhibits hydrogen bonding with ATP-binding pockets in kinases, explaining inhibitory activity .
Q. What are the challenges in assessing stability under physiological conditions?
- Stress testing : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24h .
- Degradation pathways : Oxidative degradation of the triazole ring is a major instability factor; addition of antioxidants (e.g., BHT) improves shelf life .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
-
Substituent analysis :
Modification Impact on Activity Reference 3,4-Dimethylphenyl Enhances lipophilicity (logP ↑ 0.5) N-(3-Phenylpropyl) Improves solubility via alkyl chain flexibility -
Advanced SAR : Replace the thiazole with oxadiazole to evaluate changes in target selectivity .
Data Integration & Validation
Q. How do crystallographic data resolve ambiguities in molecular conformation?
- Single-crystal X-ray diffraction : Confirms the triazole-thiazole dihedral angle (112°), critical for planar stacking in protein binding .
- Validation : Overlay computational models (DFT-optimized geometry) with experimental data to refine torsion angles .
Q. What statistical methods are used to analyze dose-response discrepancies?
- Hill slope analysis : Nonlinear regression to distinguish allosteric vs. competitive inhibition mechanisms .
- Bootstrap resampling : Quantify confidence intervals for EC50 values in heterogeneous cell populations .
Q. How are metabolic stability and toxicity profiles evaluated preclinically?
- In vitro assays : Cytochrome P450 inhibition screening (CYP3A4, CYP2D6) and Ames test for mutagenicity .
- In vivo models : Pharmacokinetic studies in rodents to measure half-life (t½) and bioavailability (F%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
